2-cyano-3-[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid
Description
Properties
IUPAC Name |
(E)-2-cyano-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-11-8-13(9-14(10-18)17(20)21)12(2)19(11)15-4-6-16(22-3)7-5-15/h4-9H,1-3H3,(H,20,21)/b14-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIVABGGYCQYCOU-NTEUORMPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)OC)C)C=C(C#N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)OC)C)/C=C(\C#N)/C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Cyano-3-[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid is a complex organic compound notable for its diverse biological activities. This article explores the compound's synthesis, biological mechanisms, and potential applications in medicine and research.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : (E)-2-cyano-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoic acid
- Molecular Formula : C17H16N2O3
- Molecular Weight : 296.32 g/mol
The structure features a cyano group, a pyrrole ring, and a methoxyphenyl group, contributing to its unique reactivity and biological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Pyrrole Ring : Utilizes the Paal-Knorr reaction.
- Introduction of the Cyano Group : Achieved through nucleophilic substitution.
- Coupling with Methoxyphenyl Group : Accomplished via condensation reactions.
These steps ensure the formation of the desired compound with high purity and yield .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors involved in cellular processes. The proposed mechanisms include:
- Inhibition of Cell Proliferation : The compound may inhibit enzymes that promote cell growth, making it a candidate for anticancer therapies .
- Modulation of Metabolic Pathways : It has been observed to enhance glucose uptake and ATP production in certain cell lines .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer potential. In vitro studies have demonstrated its ability to suppress the growth of various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .
Study 1: Antitumor Activity
In a study published in MDPI, the compound was tested against human cancer cell lines. Results showed a dose-dependent inhibition of cell growth, with IC50 values indicating effective concentrations for therapeutic use . The study highlighted its potential as an adjunct therapy in cancer treatment.
Study 2: Metabolic Enhancements in Cell Cultures
Another investigation focused on its effects on monoclonal antibody production in CHO cells. The addition of this compound improved cell viability and productivity while altering glycosylation patterns beneficial for therapeutic antibody quality .
Comparative Biological Activity Table
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of cyanoacrylic acid derivatives with variations in pyrrole and aryl substituents. Below is a detailed comparison with structurally analogous compounds:
Table 1: Structural and Physicochemical Comparisons
Key Findings:
Electronic Effects : The 4-methoxyphenyl group in the target compound introduces stronger electron-donating effects compared to the 4-methylphenyl analog (CAS 733030-71-2), which may alter charge distribution and reactivity in photochemical or catalytic applications .
Lipophilicity : Chlorine substituents in the dichlorophenyl derivative (CID 2106684) significantly increase lipophilicity (ClogP ~3.5 vs. ~2.1 for the target compound), suggesting differences in membrane permeability or bioavailability .
Synthetic Flexibility : Derivatives with amide side chains (e.g., 949441-28-5) demonstrate the modularity of this chemical class, enabling tailored modifications for drug discovery .
Computational Insights:
Density functional theory (DFT) studies, as described in and , predict that the methoxy group in the target compound stabilizes the molecule through resonance effects, reducing the energy gap between HOMO and LUMO orbitals compared to non-methoxy analogs. This could enhance its suitability as a photosensitizer or electron donor in organic electronics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
